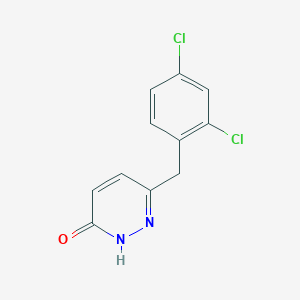

6-(2,4-Dichlorobenzyl)-3-pyridazinol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 6-(2,4-Dichlorobenzyl)-3-pyridazinol is a derivative of the pyridazinone class, which is known for its significant pharmaceutical importance, particularly in the development of cardio-active agents and compounds with platelet aggregation inhibiting and hypotensive activities . Pyridazinone derivatives have been synthesized and studied for their potential use in clinical settings, with some compounds already in clinical use or trials .

Synthesis Analysis

The synthesis of pyridazinone derivatives often involves multi-step reactions with specific reagents and conditions. For instance, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was achieved by treating an acetic acid derivative with hydrazinylpyridazine in dry dichloromethane, followed by the addition of various reagents and heating with chloroamine T in ethanol . Similarly, the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives involved Friedel-Crafts acylation, cyclization, and various condensation reactions . These methods highlight the complexity and specificity required in the synthesis of pyridazinone derivatives.

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and LC-MS, and in some cases, X-ray diffraction (XRD) is used to determine the crystal structure . For example, the crystal structure of a related compound, 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, was found to crystallize in the monoclinic system with space group P21/c . Density functional theory (DFT) calculations and Hirshfeld surface analyses are also performed to understand the intermolecular interactions and energy frameworks within the crystal structure .

Chemical Reactions Analysis

Pyridazinone derivatives undergo various chemical reactions, including cycloadditions, hydrolysis, and dehydrogenation . For instance, the cycloaddition of acetylenes to 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine can be accelerated using microwave-assisted synthesis . Hydrolysis reactions have been used to obtain different pyridazinone derivatives from oxazolopyridazine compounds . Additionally, dehydrogenation and Michael addition reactions have been employed to synthesize substituted pyridazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives are closely related to their molecular structure and the nature of their substituents. These properties can influence the pharmacological activity of the compounds, as seen with the platelet aggregation inhibiting and hypotensive effects of certain derivatives . The presence of specific substituents, such as a 6-[p-[(chloroalkanoyl)amino]phenyl] group, can significantly enhance these activities . The intermolecular interactions, such as hydrogen bonds and C-Cl...cg interactions, also play a role in the stability and behavior of these compounds in biological systems .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

- Pyridazinone derivatives, including those similar to 6-(2,4-Dichlorobenzyl)-3-pyridazinol, are effective in inhibiting corrosion of metals. They are particularly useful in acidic solutions and exhibit properties that influence both cathodic hydrogen evolvement and anodic metal dissolution (Kalai et al., 2020).

Medicinal Chemistry

- In medicinal chemistry, pyridazine analogs, like the researched compound, have shown significant importance due to their diverse biological activities. They have been employed as intermediates in synthesizing compounds with potential pharmaceutical applications (Sallam et al., 2021).

Herbicide Development

- Certain pyridazinone compounds, similar in structure to 6-(2,4-Dichlorobenzyl)-3-pyridazinol, have been found to inhibit photosynthesis in plants, contributing to their use as potential herbicides (Hilton et al., 1969).

Synthetic Intermediates

- Pyridazinone derivatives are used as intermediates in the synthesis of other complex molecules. They have been incorporated into various synthetic pathways, demonstrating their versatility in chemical synthesis (Helm et al., 2006).

Antioxidant and Antimicrobial Agents

- Modified pyridazinone structures have been evaluated for their antioxidant and antimicrobial activities. These compounds have shown significant activity in in vitro studies, highlighting their potential in therapeutic applications (Saini et al., 2022).

Solubility and Thermodynamics

- The solubility and thermodynamic behavior of pyridazinone derivatives are crucial for their application in drug development. Studies on solubility in various solvents help in understanding their behavior in physiological conditions (Shakeel et al., 2017).

Wirkmechanismus

Target of Action

The primary target of 6-(2,4-Dichlorobenzyl)-3-pyridazinol, also known as Dichlorobenzyl alcohol, is a broad spectrum of bacteria and viruses associated with mouth and throat infections .

Mode of Action

Dichlorobenzyl alcohol interacts with its targets by denaturing external proteins and rearranging the tertiary structure proteins . It also has a local anesthetic action, which is thought to be due to a reduced sodium channel blockade .

Biochemical Pathways

The compound affects the biochemical pathways associated with bacterial and viral replication. By denaturing proteins and blocking sodium channels, it disrupts the normal functioning of these pathogens, inhibiting their ability to proliferate and cause infection .

Pharmacokinetics

It is known that the compound is used in over-the-counter products for symptomatic relief of acute sore throat and postoperative sore throat .

Result of Action

The result of Dichlorobenzyl alcohol’s action is a reduction in the severity of symptoms associated with mouth and throat infections. In clinical trials, administration of Dichlorobenzyl alcohol lozenges has been shown to generate a reduced throat soreness and to provide pain relief and relief from difficulty in swallowing 5 minutes after administration .

Action Environment

The action of Dichlorobenzyl alcohol can be influenced by environmental factors such as pH. For example, a low-pH throat lozenge containing Dichlorobenzyl alcohol has been found to deactivate respiratory syncytial virus and SARS-CoV . Furthermore, the compound’s antimicrobial activity can be maintained for 5 to 10 minutes after brushing when used in a dentifrice containing 10% sodium benzoate and 0.3% Dichlorobenzyl alcohol .

Eigenschaften

IUPAC Name |

3-[(2,4-dichlorophenyl)methyl]-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c12-8-2-1-7(10(13)6-8)5-9-3-4-11(16)15-14-9/h1-4,6H,5H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWGURVKZRHXCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC2=NNC(=O)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3003388.png)

![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-isopropylphenyl)propanoic acid hydrate](/img/structure/B3003398.png)

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride](/img/structure/B3003400.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B3003401.png)

![2-Pyridin-3-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B3003402.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B3003403.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile](/img/structure/B3003404.png)

![9H-Fluoren-9-ylmethyl N-[(2R)-1-[[(2R)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B3003405.png)

![1-[4-[(1S,2S)-2-Hydroxy-2-methylcyclobutyl]piperazin-1-yl]ethanone](/img/structure/B3003406.png)

![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B3003408.png)

![N'-(3-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B3003410.png)